BS 181 dihydrochloride is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), which plays a crucial role in regulating the cell cycle and transcription. This compound has an inhibitory concentration (IC50) of 21 nanomolar, demonstrating its potency in inhibiting CDK7 specifically, while showing over 40-fold selectivity compared to other cyclin-dependent kinases such as CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9 . The compound has shown promise in cancer research, particularly for its ability to promote cell cycle arrest and apoptosis in various cancer cell lines.
BS 181 dihydrochloride is classified as a small molecule inhibitor and is primarily used in laboratory research settings. It is categorized under antineoplastic agents due to its potential application in cancer therapy. The compound is derived from a pyrazolo[1,5-a]pyrimidine core structure, which is modified to enhance its selectivity and potency against CDK7 .
The synthesis of BS 181 dihydrochloride involves several key steps:
The synthesis typically employs organic solvents under controlled temperatures with specific catalysts to optimize yield and purity. Industrial production methods scale these processes for efficiency while considering cost-effectiveness and environmental impact.
BS 181 dihydrochloride has a molecular formula of C22H32N6·2HCl and a molecular weight of approximately 453.45 g/mol. The structure features a complex arrangement that includes:
The InChI key for BS 181 dihydrochloride is XYXAMTBYYTXHSO-UHFFFAOYSA-N, which can be used for database searches to find related compounds or studies .
BS 181 dihydrochloride can undergo several types of chemical reactions:
The specific outcomes depend on the reaction conditions and reagents used .
The mechanism by which BS 181 dihydrochloride exerts its effects primarily involves inhibition of CDK7 activity. By binding to CDK7, it prevents phosphorylation of substrates necessary for cell cycle progression and transcriptional regulation. This inhibition leads to:
In vitro studies have demonstrated that BS 181 significantly inhibits tumor growth in various cancer cell lines by promoting these cellular processes .
BS 181 dihydrochloride is typically stored at temperatures around 4°C to maintain stability. It exhibits good solubility in solvents such as water (up to 45.34 mg/mL) and dimethyl sulfoxide (DMSO) (up to 45.34 mg/mL) .
BS 181 dihydrochloride has significant applications in cancer research due to its ability to selectively inhibit CDK7. Key applications include:
Current studies are exploring its potential in clinical settings, particularly as part of combination therapies aimed at enhancing treatment efficacy against resistant cancer types .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4